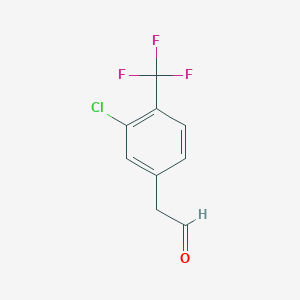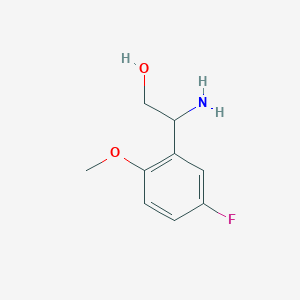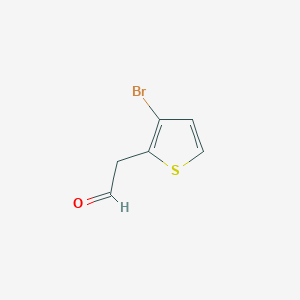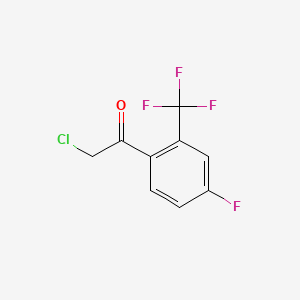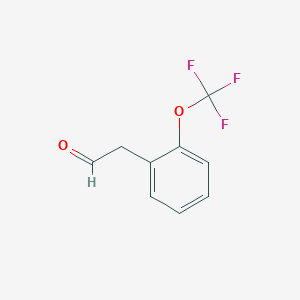
3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-(trifluoromethyl)benzene.
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base like sodium hydride or potassium carbonate, and a solvent such as dimethylformamide or tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile exerts its effects is primarily through interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propanenitrile
- 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid
- 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanamine
Comparison:
- Uniqueness: The presence of both fluoro and trifluoromethyl groups in 3-(2-Fluoro-3-(trifluoromethyl)phenyl)propanenitrile imparts unique electronic and steric properties, making it distinct from other similar compounds.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, is influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Properties
Molecular Formula |
C10H7F4N |
|---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5H,2,4H2 |
InChI Key |
FLVSRDWAIXUZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



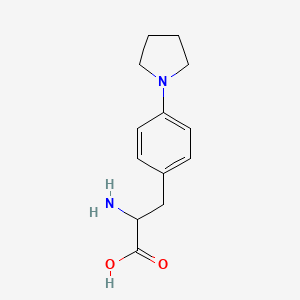
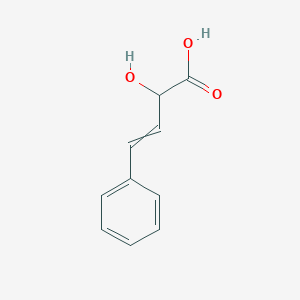
![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
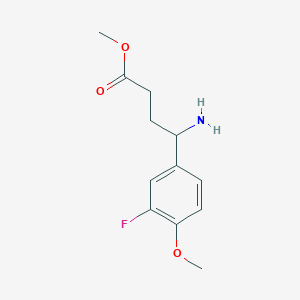
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)

